Trimetaphosphoric acid

Beschreibung

Position within Cyclic Metaphosphates and Condensed Phosphates Research

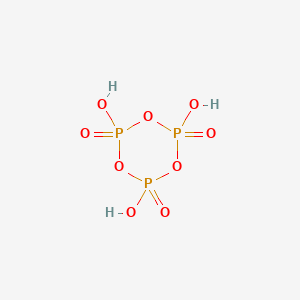

Condensed phosphates are formed by the condensation of two or more orthophosphoric acid molecules, resulting in the elimination of water. wikipedia.org This class of compounds can be broadly categorized into two main groups: polyphosphates, which have a linear chain structure, and metaphosphates, which possess a cyclic or ring structure. wikipedia.orgchemeurope.com Trimetaphosphoric acid is the simplest and most well-known member of the cyclic metaphosphates. wikipedia.orgchemeurope.com

The general formula for a polyphosphoric acid is H(n+2)P(n)O(3n+1), while the general formula for a cyclic metaphosphoric acid is (HPO₃)x, where 'x' represents the number of phosphoric units in the molecule. chemeurope.comatamanchemicals.com this compound, with its three-unit ring, has the chemical formula H₃P₃O₉. ontosight.aiwikipedia.org This cyclic structure is characterized by a six-membered ring of alternating phosphorus and oxygen atoms. ontosight.ai

Research into cyclic metaphosphates, with this compound as a key example, has revealed their distinct properties compared to linear polyphosphates. For instance, the hydrolysis of the P-O-P bonds in the ring structure is a focal point of study. In aqueous solutions, polyphosphates gradually hydrolyze into smaller phosphate (B84403) units and ultimately to orthophosphate. wikipedia.orgchemeurope.com While this compound also undergoes hydrolysis, the stability of its ring structure under various conditions is a subject of ongoing investigation. jst.go.jp

The study of cyclic metaphosphates extends beyond this compound to include larger ring structures like tetrametaphosphoric acid (H₄P₄O₁₂) and higher members. electronicsandbooks.comdtic.mil Researchers have developed methods to synthesize and isolate a series of cyclic metaphosphates, from trimetaphosphate up to decametaphosphate, allowing for a more comprehensive understanding of how ring size influences their chemical behavior. electronicsandbooks.com The presence and potential biological roles of various cyclic metaphosphates, including trimetaphosphate, have also been investigated in organisms like algae. nih.gov

Historical Perspectives in Phosphate Chemistry Research

The history of this compound is intertwined with the broader exploration of phosphoric acids and their various forms. Early investigations in the 19th century led to the recognition that phosphoric acid could exist in different states, including ortho-, pyro-, and metaphosphoric acids. gutenberg.org The term "metaphosphoric acid" was initially used more broadly, but over time, the distinction between the linear polyphosphates and the cyclic metaphosphates became clearer.

The synthesis of sodium trimetaphosphate (STMP) by heating sodium dihydrogen phosphate, a method developed in 1955, was a significant milestone. wikipedia.org This provided a reliable way to produce the trimetaphosphate anion, which could then be used to study the properties and reactions of the cyclic structure, including ring-opening reactions by nucleophiles. wikipedia.orgwikiwand.com

In the context of prebiotic chemistry, trimetaphosphate has been investigated as a potential phosphorylating agent that could have played a role in the formation of essential biomolecules on the early Earth. nih.govnih.gov Studies have explored its ability to activate amino acids for peptide synthesis under various environmental conditions. nih.gov This line of research highlights the enduring importance of understanding the fundamental chemistry of compounds like this compound to unraveling key scientific questions.

The development of analytical techniques, such as ion-exchange chromatography and ³¹P NMR spectroscopy, has been crucial in advancing the study of this compound and other condensed phosphates. electronicsandbooks.comdtic.mil These methods have enabled the separation, identification, and characterization of complex mixtures of phosphate species, providing detailed insights into their structure and reactivity. electronicsandbooks.comdtic.mil

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4,6-trihydroxy-1,3,5,2λ5,4λ5,6λ5-trioxatriphosphinane 2,4,6-trioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O9P3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h(H,1,2)(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSFNUJOCKMOGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP1(=O)OP(=O)(OP(=O)(O1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3O9P3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37267-86-0 (cpd with unknown MF), 7785-84-4 (tri-hydrochloride salt) | |

| Record name | Trimetaphosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013566251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40159485 | |

| Record name | Trimetaphosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.94 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13566-25-1 | |

| Record name | Trimetaphosphoric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13566-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimetaphosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013566251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimetaphosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIMETAPHOSPHORIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6C6T4285H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Trimetaphosphoric Acid and Its Derivatives

Controlled Hydrolysis Approaches in Cyclic Metaphosphate Synthesis

A significant pathway to obtaining trimetaphosphate involves the controlled hydrolysis of larger, more complex phosphate (B84403) structures. When orthophosphoric acid is condensed in a solvent like N,N,N',N'-tetramethylurea with an excess of a carbodiimide (B86325), a mixture primarily composed of cyclic ultraphosphates is generated. researchgate.netdatapdf.com The subsequent, carefully managed hydrolysis of this mixture yields a complete series of cyclic metaphosphates, from trimetaphosphate up to decametaphosphate. researchgate.netdatapdf.com

This process allows for the isolation of specific cyclic metaphosphates through techniques such as ion-exchange chromatography. researchgate.netdatapdf.com Through this method, pure crystalline sodium salts of trimetaphosphate through nonametaphosphate have been successfully prepared. researchgate.net Notably, this approach has enabled the isolation of previously uncharacterized larger ring systems like penta-, hepta-, and nonametaphosphates. researchgate.netdatapdf.com The stability of the resulting cyclic metaphosphates is noteworthy; however, the stability of the ring tends to decrease as its structural flexibility increases with size. researchgate.net The trimetaphosphate ring is often the most predominant and stable species formed under these hydrolysis conditions. researchgate.net

| Starting Material | Reaction Condition | Primary Product | Final Product (after hydrolysis) |

| Orthophosphoric acid & Carbodiimide | Condensation in N,N,N',N'-tetramethylurea | Cyclic ultraphosphates | Trimetaphosphate and other cyclic metaphosphates (up to decametaphosphate) |

Carbodiimide-Mediated Condensation Pathways

Carbodiimides are essential reagents in the synthesis of trimetaphosphoric acid's precursors. These compounds act as powerful condensing agents, facilitating the formation of phosphoanhydride bonds. datapdf.com In a typical procedure, orthophosphoric acid is condensed with an excess of a carbodiimide (with the general structure RN=C=NR) in a non-aqueous solvent such as N,N,N',N'-tetramethylurea. researchgate.netdatapdf.com This reaction leads to the formation of a mixture dominated by cyclic ultraphosphates. researchgate.netdatapdf.com

The mechanism involves the reaction of the carboxylic acid of the phosphate with the carbodiimide to form a highly reactive O-acylisourea intermediate. google.com This intermediate can then react further to form the phosphate linkages. While widely used in biochemistry for preparing phosphate esters, their application in inorganic chemistry has been comparatively limited but is crucial for this synthetic route. datapdf.com The use of carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC) is a well-established method for promoting such condensation reactions. unil.ch

| Reagent | Role | Intermediate/Product |

| Carbodiimide (e.g., DCC) | Condensing Agent | O-acylisourea |

| Orthophosphoric acid | Phosphate Source | Cyclic ultraphosphates |

Preparation of Functionalized Trimetaphosphate Analogues

The functionalization of the intact trimetaphosphate ring opens avenues to a wide array of derivatives with tailored properties. A key strategy involves the activation of trimetaphosphate ([P₃O₉]³⁻) using reagents like PyAOP ([(H₈C₄N)₃PON₄C₅H₃][PF₆]). mit.edunih.gov This reaction produces an activated trimetaphosphate species, [P₃O₉P(NC₄H₈)₃]⁻, which can be isolated as its bis(triphenylphosphine)iminium (PPN) salt. mit.edunih.govmit.edu

This activated intermediate is a versatile triphosphorylating agent that reacts with a variety of nucleophiles. mit.edunih.govmit.edu

Reaction with Amines: Treatment with amines (HNR¹R²) generates N-substituted trimetaphosphates, [P₃O₈NR¹R²]²⁻, in high yields. mit.edunih.gov

Reaction with Alcohols: In the presence of a tertiary amine base, primary alcohols react to form intact trimetaphosphate alkyl esters, [P₃O₉R]²⁻. mit.edunih.gov

Reaction with Phosphates: Reaction with [PPN][H₂PO₄] yields orthophosphoryl trimetaphosphate, [P₄O₁₂H₂]²⁻. mit.edunih.gov

P-C Bond Formation: The activated trimetaphosphate can react with a Wittig reagent like H₂CPPh₃ to create a phosphorus ylide, [P₃O₈CHPPh₃]²⁻. This ylide can then participate in reactions with aldehydes to form olefins, introducing a phosphonate (B1237965) P-C bond into the structure. mit.edunih.govmit.edu

These functionalized cyclic derivatives can subsequently be ring-opened by treatment with aqueous tetrabutylammonium (B224687) hydroxide (B78521) to yield linear triphosphate derivatives. mit.edunih.govmit.edu

| Reactant | Reagent/Condition | Functionalized Product | Yield |

| Activated TriMP (1) | Amines (HNR¹R²) | [P₃O₈NR¹R²]²⁻ | >70% |

| Activated TriMP (1) | Primary Alcohols, tertiary amine | [P₃O₉R]²⁻ | >60% |

| Activated TriMP (1) | [PPN][H₂PO₄] | [P₄O₁₂H₂]²⁻ | 40% |

| Activated TriMP (1) | Wittig Reagent (H₂CPPh₃) | [P₃O₈CHPPh₃]²⁻ | 61% |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which advocate for the reduction of hazardous substances and the use of environmentally benign processes, are increasingly being applied to phosphate chemistry. imist.mamdpi.com In the context of this compound and its applications, several approaches align with these principles.

One key aspect is the use of safer, less toxic reagents. For example, phosphoric acid itself is considered a greener alternative to more hazardous acids like sulfuric acid in certain industrial syntheses, such as the production of acetylsalicylic acid. abcr-mefmo.orgresearchgate.net This preference is due to its lower toxicity, corrosivity, and environmental impact. abcr-mefmo.org Applying this principle, synthetic routes for this compound that utilize phosphoric acid under milder, aqueous conditions are favorable.

Furthermore, trimetaphosphate has been identified as a key reagent in prebiotic condensation reactions, facilitating peptide synthesis in water under neutral pH and ambient temperatures. nih.gov This highlights its compatibility with environmentally friendly, aqueous systems. The synthesis of nucleoside 5'-triphosphates, crucial biological molecules, has been achieved by heating with nickel(II), urea, and trimetaphosphate, demonstrating a pathway that can operate under conditions relevant to green chemistry. nih.gov The development of phosphorylation methods using water as a solvent, catalyzed by urea, represents a promising green ecological approach that could be adapted for this compound synthesis, enhancing reactivity while minimizing degradation. nih.gov

Rigorous Structural Elucidation and Characterization of Trimetaphosphoric Acid

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in confirming the unique cyclic structure of trimetaphosphoric acid and its corresponding anion, trimetaphosphate (P₃O₉³⁻).

Phosphorus-31 NMR spectroscopy is a powerful tool for characterizing phosphorus-containing compounds due to the 100% natural abundance and spin of ½ of the ³¹P nucleus, which provides high-resolution signals. researchgate.netwikipedia.org In solution, trimetaphosphate typically exhibits a single sharp resonance in the ³¹P NMR spectrum, confirming the magnetic equivalence of the three phosphorus atoms in the ring. This equivalence indicates a high degree of symmetry in the molecule. tandfonline.com

The chemical shift (δ) is a key parameter in ³¹P NMR. It is sensitive to the electronic environment of the phosphorus nucleus. For trimetaphosphate, the chemical shift is distinct from those of linear polyphosphates (like tripolyphosphate) and other cyclic metaphosphates, allowing for its unambiguous identification in mixtures. tandfonline.compsu.edu For instance, the ³¹P NMR spectrum of trimetaphosphate can be clearly distinguished from the signals corresponding to the end and middle phosphate (B84403) groups of linear polyphosphates. tandfonline.comnih.gov The chemical shifts are typically referenced to an external standard of 85% phosphoric acid (H₃PO₄), which is assigned a shift of 0 ppm. wikipedia.orgresearchgate.net The chemical shift of trimetaphosphate can be influenced by factors such as pH and the presence of counter-ions. psu.edursc.org

Table 1: Representative ³¹P NMR Chemical Shift Data

| Compound/Phosphate Group | Typical Chemical Shift Range (ppm) | Reference |

|---|---|---|

| Trimetaphosphate (cyclic) | ~ -20 to -25 ppm | trilinkbiotech.com |

| Tripolyphosphate (linear, end groups) | ~ -5 to -10 ppm | tandfonline.com |

| Tripolyphosphate (linear, middle group) | ~ -20 to -25 ppm | tandfonline.com |

| Orthophosphoric Acid | 0 ppm | wikipedia.orgresearchgate.net |

Note: Chemical shifts are dependent on solvent, pH, and counter-ions.

X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids. Studies on salts of this compound, such as sodium trimetaphosphate (Na₃P₃O₉), have provided precise information about the geometry of the trimetaphosphate ring. wikipedia.org

In the crystalline state, the trimetaphosphate anion consists of a six-membered ring of alternating phosphorus and oxygen atoms (P-O-P linkages). wikipedia.orgresearchgate.net Each phosphorus atom is tetrahedrally coordinated to four oxygen atoms: two are shared with adjacent phosphorus atoms within the ring, and two are exocyclic (terminal) oxygen atoms. researchgate.net The crystal structure of sodium trimetaphosphate hexahydrate (Na₃P₃O₉·6H₂O) shows the detailed arrangement of the P₃O₉ ring, the sodium cations, and the water molecules of hydration, highlighting the hydrogen bonding network. wikipedia.org X-ray diffraction has also been used to study the crystallization process of vitreous sodium trimetaphosphate and to characterize various materials crosslinked with it. researchgate.netnih.gov

Table 2: Crystallographic Data for Sodium Trimetaphosphate Trihydrate Praseodymium Cyclotriphosphate (PrP₃O₉·3H₂O)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Hexagonal | researchgate.net |

| Space Group | P6 | researchgate.net |

| a (Å) | 6.7677(4) | researchgate.net |

| c (Å) | 6.0501(4) | researchgate.net |

| Z (Formula units/cell) | 1 | researchgate.net |

Note: Data is for a representative isostructural compound to illustrate crystallographic parameters.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules. These techniques provide a "fingerprint" for trimetaphosphate based on the characteristic vibrations of its P-O bonds. The spectra are complex but contain specific bands corresponding to the stretching and bending modes of the P-O-P bridges and the terminal PO₂ groups. uni.eduosti.gov

Raman spectroscopy has been used to identify different inorganic phosphorus species, including trimetaphosphate, which shows a unique spectrum with multiple peaks. usra.edu The vibrational frequencies observed can help distinguish cyclic metaphosphates from linear polyphosphates. uni.edu For example, the symmetrical breathing vibration of the PO₄ group appears at different frequencies compared to those in orthophosphate ions. uni.edu The IR spectrum of nanoparticles coated with derivatives of this compound has been used to identify the characteristic bonds of the coating agent. google.com

Table 3: Selected Vibrational Frequencies for Phosphate Groups

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| P-O-P asymmetric stretch | ~970-1000 | IR, Raman |

| PO₂ symmetric stretch | ~1080-1100 | IR, Raman |

| PO₂ asymmetric stretch | ~1260-1290 | IR, Raman |

| Ring vibrations | ~680-770 | IR, Raman |

Note: Frequencies are approximate and can vary with the cation and crystal structure.

Conformational Analysis of Cyclic Metaphosphates

The six-membered ring of trimetaphosphate is not planar. Like cyclohexane, it can adopt different conformations. The most common conformation is the chair form, which is generally considered to be the most stable. electronicsandbooks.com In this conformation, the PO₄ tetrahedra are arranged in a puckered ring. researchgate.net

Studies have shown that for cyclic metaphosphates larger than pentametaphosphate, the rings can assume a helical conformation in aqueous solution in the presence of sodium ions. electronicsandbooks.com The conformation of these cyclic phosphates can be influenced by the solvent and the nature of the counter-ion present. In certain non-aqueous solvents, cyclic metaphosphates may not exhibit a single preferential conformation but rather exist as a mixture of various conformational states in equilibrium. electronicsandbooks.comacs.org

Isomeric Forms and Related Metaphosphate Species

This compound is the smallest and most common member of the cyclic metaphosphoric acid series, (HPO₃)n. stackexchange.com The term "metaphosphate" can refer to the monomeric ion PO₃⁻, which is a reactive intermediate, or to the cyclic polymers formed from its self-reaction. wikipedia.org

Besides the trimer, other cyclic metaphosphates have been isolated and characterized, including tetrametaphosphate, pentametaphosphate, hexametaphosphate, and even larger rings up to decametaphosphate. electronicsandbooks.comhawaii.edu These species differ in the number of phosphate units forming the ring. For example, sodium hexametaphosphate (often sold commercially as a mixture of polymetaphosphates) consists of a six-membered ring. wikipedia.org While this compound is well-defined, the term "metaphosphoric acid" historically has been used more broadly and can sometimes refer to polymeric mixtures. wikipedia.org These various metaphosphates are part of a larger class of condensed phosphates, which also includes the linear polyphosphates like pyrophosphoric acid and tripolyphosphoric acid. wikipedia.org

Reaction Mechanisms and Kinetics of Trimetaphosphoric Acid

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of trimetaphosphoric acid (or its salt, trimetaphosphate, P3m) is significantly dependent on conditions such as pH and the presence of catalysts. Unlike linear polyphosphates, the cyclic structure of trimetaphosphate confers greater stability against hydrolysis. However, under certain conditions, it undergoes degradation through a stepwise pathway.

The hydrolysis of trimetaphosphate proceeds via the opening of the cyclic ring to form linear tripolyphosphate (PPP). This is followed by the sequential cleavage of the polyphosphate chain, yielding diphosphate (B83284) (PP) and finally orthophosphate (P) as the ultimate degradation product. datapdf.com The general degradation pathway can be summarized as:

Trimetaphosphate (P3m) → Tripolyphosphate (PPP) → Diphosphate (PP) + Orthophosphate (P) → 3 Orthophosphate (P) datapdf.com

Kinetic studies have shown that the hydrolysis follows first-order kinetics with respect to the concentration of the phosphate (B84403) species. acs.orgoup.com The rate of hydrolysis is subject to catalysis by both acids and bases, with a minimum rate observed around neutral pH. cdnsciencepub.com In alkaline solutions, the reactivity increases with the positive charge of the trimetaphosphate species involved. acs.org The presence of metal ions can also catalytically accelerate hydrolysis. oup.com For instance, lanthanide complexes like La(NTA) have been shown to dramatically catalyze the hydrolysis of trimetaphosphate. datapdf.com The reaction is believed to proceed via the attack of a coordinated hydroxide (B78521) ion onto the coordinated trimetaphosphate. datapdf.com

Table 1: Hydrolysis Products of Trimetaphosphate

| Reactant | Intermediate Products | Final Product |

|---|---|---|

| This compound | Tripolyphosphate, Diphosphate | Orthophosphate |

This table outlines the sequential breakdown of this compound during hydrolysis.

Ring-Opening Reaction Mechanisms

The opening of the trimetaphosphate ring is a key step in many of its reactions and is typically initiated by a nucleophilic attack on one of the phosphorus atoms of the ring. This process is central to its function as a phosphorylating and crosslinking agent.

In the context of prebiotic peptide synthesis, the ring-opening of trimetaphosphate is initiated by the nucleophilic attack of the amino group of an amino acid. nih.govnih.gov In an alkaline environment, a deprotonated amine moiety attacks a phosphorus atom, leading to the formation of an N-triphosphoramidate. nih.gov This is followed by an intramolecular attack of the carboxylate group on a phosphorus atom, which results in the closing of a five-membered ring and the displacement of pyrophosphate. nih.gov

Similarly, alcohols can act as nucleophiles to open the trimetaphosphate ring. For example, L-tryptophan methyl ester has been used as a nucleophile to open a modified trimetaphosphate ring, proceeding via nucleophilic attack of the α-amino group on a β-phosphorus position of the ring. mdpi.com The presence of different bases can influence the reaction; for instance, pyridine (B92270) can reduce hydrolysis and speed up the reaction time in the ring-opening by alcohols, while triethylamine (B128534) can inhibit further ring-opening but extends the reaction time. google.com

The coordination of a metal complex to the trimetaphosphate ring can also promote ring cleavage. The metal coordination makes the phosphorus atoms more electrophilic and susceptible to attack by nucleophiles. scispace.com

Phosphoryl Transfer Mechanisms Involving Trimetaphosphate

Trimetaphosphate is an effective phosphorylating agent for a variety of substrates, including alcohols, nucleosides, and amino compounds. datapdf.com The mechanism of phosphoryl transfer generally involves the activation of the trimetaphosphate, making it susceptible to nucleophilic attack.

In prebiotic chemistry, trimetaphosphate is considered a plausible agent for the phosphorylation of nucleosides and the formation of peptides. nih.govmdpi.com The phosphorylation of amino acids can occur via two proposed mechanisms. One involves the initial attack of the carboxylic acid group on the trimetaphosphate to form an activated acylphosphate intermediate, which is then attacked by an amino group of another amino acid. mdpi.comresearchgate.net An alternative mechanism proposes the nucleophilic attack of the amino group on a phosphorus atom of trimetaphosphate, leading to a phosphoramidate (B1195095) intermediate. semanticscholar.org This can then form a cyclic acyl-phosphoramidate (CAPA), an activated species that reacts with another amino acid to form a dipeptide. nih.govfrontiersin.org

Trimetaphosphate can also phosphorylate nucleosides to form nucleoside triphosphates (NTPs), which are essential for RNA polymerization. nih.govnih.gov This reaction can be mediated by activating agents. For instance, treatment of trimetaphosphate with a peptide coupling reagent like PyAOP generates a highly active trimetaphosphorylation reagent. google.com This activated species readily reacts with nucleophiles such as alcohols to transfer the polyphosphate chain. google.com In some cases, the phosphorylation of nucleosides with trimetaphosphate can be achieved in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO). semanticscholar.org

Mechanisms in Crosslinking Reactions with Organic Substrates

Sodium trimetaphosphate (STMP) is widely used as a non-toxic crosslinking agent for polysaccharides like starch and cellulose (B213188). kimachemical.commdpi.com The crosslinking mechanism involves the formation of diester linkages between the hydroxyl groups of the polymer chains and the phosphate groups of the trimetaphosphate.

The reaction is typically carried out under alkaline conditions. The process begins with the ring-opening of the trimetaphosphate by a hydroxyl group from a polymer chain, forming an ester linkage and a linear triphosphate chain attached to the polymer. This is followed by a second esterification reaction where a hydroxyl group from another polymer chain (or the same chain) reacts with the attached phosphate chain, forming a distarch phosphate or dicellulose phosphate bridge. kimachemical.comtandfonline.com This creates a stable, covalently crosslinked network structure.

The extent of crosslinking, and thus the properties of the final material, can be controlled by factors such as the concentration of the crosslinking agent, pH, and reaction time. cerealsgrains.orgtandfonline.com This modification enhances properties like water and heat stability, and resistance to low pH and shear. mdpi.com The crosslinking of cellulose with STMP has been utilized to create novel biosorbents for the removal of heavy metal ions from wastewater, where the phosphate groups also act as active sites for metal ion binding. nih.govuniovi.es

Table 2: Crosslinking of Polymers with Sodium Trimetaphosphate (STMP)

| Polymer | Reaction Type | Linkage Formed | Resulting Product |

|---|---|---|---|

| Starch | Esterification | Distarch phosphate | Crosslinked Starch |

| Cellulose | Esterification | Dicellulose phosphate | Crosslinked Cellulose |

This table details the crosslinking reaction of STMP with common organic polymers.

Acid-Catalyzed Reaction Mechanisms

This compound itself is a relatively strong acid. semanticscholar.org Its reactions, particularly hydrolysis, can be catalyzed by the presence of other acids. The acid-catalyzed hydrolysis of trimetaphosphate follows first-order kinetics. cdnsciencepub.com In acidic media, the degradation of long-chain polyphosphates to form trimetaphosphate is also observed, with activation energies reported to be in the range of 22-26 kcal/mol in the pH range of 3.0 to 7.0. oup.com

While this compound itself can act as an acid catalyst, the more common scenario studied is the acid catalysis of its own reactions or the use of other acids to promote reactions involving trimetaphosphate. For instance, the dehydration of alcohols to alkenes can be catalyzed by phosphoric acid, a related phosphorus-containing acid. chemguide.co.uk This type of catalysis generally proceeds by the protonation of the substrate by the acid. In the case of alcohol dehydration, the hydroxyl group is protonated to form a better leaving group (water). chemguide.co.uk

Similarly, in reactions involving trimetaphosphate, an acid catalyst can protonate one of the oxygen atoms in the phosphate ring, making the adjacent phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack. ttu.ee This principle applies to the acid-catalyzed ring-opening of other cyclic ethers, where protonation of the ether oxygen facilitates nucleophilic attack and cleavage of a C-O bond. mdpi.comgoogle.com Therefore, in an acidic environment, the reaction mechanisms involving trimetaphosphate can be significantly influenced by the initial protonation of the phosphate ring.

Computational Chemistry and Theoretical Studies on Trimetaphosphoric Acid

Density Functional Theory (DFT) Investigations of Reactivity and Stability

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. tandfonline.com It is widely employed to calculate molecular properties and predict chemical reactivity. For the trimetaphosphate anion, DFT studies focus on understanding its intrinsic stability and identifying sites susceptible to chemical reactions. This is achieved by calculating a set of parameters known as conceptual DFT reactivity descriptors. espublisher.comresearchgate.net

Key reactivity descriptors include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy (E_HOMO) relates to the ability of a molecule to donate electrons, while the LUMO energy (E_LUMO) relates to its ability to accept electrons. A smaller HOMO-LUMO energy gap (ΔE) generally implies higher chemical reactivity. espublisher.com

Global Reactivity Descriptors: These include electronegativity (χ), chemical potential (µ), chemical hardness (η), softness (S), and the electrophilicity index (ω). Hardness (η) quantifies the resistance to change in electron distribution, with more stable systems having a larger hardness value. espublisher.comresearchgate.net The electrophilicity index (ω) measures the propensity of a species to accept electrons. espublisher.com

Local Reactivity Descriptors: The Fukui function is used to identify the most reactive sites within a molecule for nucleophilic or electrophilic attack. mdma.ch

DFT calculations have been used to explore the electronic structure of the trimetaphosphate anion in various chemical contexts. researchgate.net For instance, studies on the functionalization of trimetaphosphate rely on DFT to evaluate reaction mechanisms and the thermodynamic stability of products. researchgate.netnih.gov Theoretical investigations of related cyclotriphosphazene (B1200923) compounds also use DFT to correlate calculated quantum chemical parameters with experimental observations, such as corrosion inhibition efficiency. jhas-bwu.com

Table 1: Representative Conceptual DFT Reactivity Descriptors (Note: The following table is illustrative, based on typical DFT calculations performed on molecular systems to demonstrate the type of data generated.)

| Descriptor | Symbol | Significance |

| HOMO Energy | E_HOMO | Electron donating ability |

| LUMO Energy | E_LUMO | Electron accepting ability |

| Energy Gap | ΔE = E_LUMO - E_HOMO | Chemical reactivity and stability |

| Chemical Hardness | η | Resistance to charge transfer |

| Chemical Softness | S | Reciprocal of hardness (1/η) |

| Electronegativity | χ | Electron attracting power |

| Chemical Potential | µ | "Escaping tendency" of electrons |

| Electrophilicity Index | ω | Propensity to accept electrons |

Molecular Dynamics Simulations for Solution Behavior

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov This technique is particularly valuable for understanding the behavior of solutes in solution, such as the trimetaphosphate anion in water. MD simulations can reveal detailed information about solvation shells, ion-pairing, and the influence of the solute on the structure and dynamics of the surrounding solvent.

An MD simulation involves:

Defining the System: A simulation box is created containing the solute (trimetaphosphate) and a sufficient number of solvent molecules (e.g., water).

Applying a Force Field: A force field (e.g., CHARMM, AMBER) is chosen to describe the potential energy of the system. peerj.com The force field consists of mathematical functions and parameters that define the interactions between atoms, including bond stretching, angle bending, and non-bonded interactions like van der Waals forces and electrostatic forces. tandfonline.com

Solving Equations of Motion: Newton's equations of motion are solved iteratively for each atom, generating trajectories that describe their positions and velocities over a specific period. acs.org

Analysis: The trajectories are analyzed to extract macroscopic and microscopic properties, such as radial distribution functions (to describe the structure of the solvation shell), diffusion coefficients, and binding energies.

For ions like trimetaphosphate, MD simulations can elucidate how the charged anion organizes water molecules around it, the strength of hydrogen bonding between the anion's oxygen atoms and water, and the dynamics of water exchange between the solvation shell and the bulk solvent. While specific MD studies on trimetaphosphate are not widely published, the methodology has been extensively applied to other phosphate-containing biomolecules, such as phospholipids (B1166683) and triose phosphate (B84403) isomerase, to understand their interactions and behavior in aqueous environments. nih.govpeerj.comnih.gov

Table 2: Typical Parameters for an MD Simulation of an Ion in Aqueous Solution

| Parameter | Description | Example |

| System Composition | Molecules included in the simulation box | 1 Trimetaphosphate anion, ~2000 Water molecules, Counter-ions (e.g., Na⁺) |

| Force Field | Set of equations and parameters for interatomic interactions | CHARMM27, COMPASS |

| Water Model | Model used to represent water molecules | TIP3P, SPC |

| Ensemble | Statistical ensemble defining thermodynamic conditions | NPT (constant Number of particles, Pressure, Temperature) |

| Simulation Time | Duration of the simulation | 50-500 nanoseconds (ns) |

| Time Step | Integration time step for solving equations of motion | 1-2 femtoseconds (fs) |

Ab Initio Calculations of Electronic Structure and Reaction Pathways

Ab initio (Latin for "from the beginning") quantum chemistry methods are computational techniques based on first principles, without the inclusion of empirical parameters. These methods solve the Schrödinger equation and are used to obtain highly accurate information about molecular structure, properties, and reaction mechanisms. sci-hub.se

For trimetaphosphate, ab initio calculations are instrumental in mapping out the potential energy surfaces for chemical reactions, such as hydrolysis or reactions with nucleophiles. researchgate.netsci-hub.se By locating transition states and calculating activation energies, these studies can elucidate detailed reaction pathways. sci-hub.se A transition state is a first-order saddle point on the potential energy surface, and its identification is crucial for understanding the kinetics of a reaction. sci-hub.se

A notable example is the investigation of peptide bond formation from the reaction of glycine (B1666218) with trimetaphosphate. Quantum chemical calculations using DFT (specifically, the CAM-B3LYP functional with a TZVP basis set and a C-PCM solvent model) were employed to justify the proposed reaction mechanism. sci-hub.se The study calculated the activation energy for the initial reaction of glycine with trimetaphosphate to be 112.5 kJ/mol and identified key intermediates, such as a five-membered cyclic N,O-phosphoryl glycine, validating its role in the pathway to peptide formation. sci-hub.se

Furthermore, ab initio methods have been used to compute the Gibbs free energies of hydrolysis for various phosphate esters, providing a consistent set of thermodynamic data that is essential for understanding the role of these molecules as energy carriers. nih.gov Such calculations are critical for constraining models of prebiotic chemistry and the origin of metabolism. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. ui.ac.idbas.bg The goal of QSAR is to develop predictive models that can estimate the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced properties and reducing the need for extensive experimental testing. springernature.comresearchgate.net

While specific QSAR studies on derivatives of trimetaphosphoric acid are not prominent in the literature, the methodology is widely applied to the broader class of organophosphorus compounds and structurally related cyclophosphazenes. tandfonline.comui.ac.idspringernature.comnih.govresearchgate.net

The development of a QSAR model typically involves several key steps:

Data Set Collection: A series of compounds with known activities (e.g., insecticidal activity, enzyme inhibition) is compiled. ui.ac.id

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment from DFT), topological descriptors (e.g., connectivity indices), and physicochemical properties (e.g., logP). bas.bgnih.gov

Model Building: Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the descriptors with the observed activity. ui.ac.idbas.bg

Validation: The model's statistical quality and predictive power are assessed using various metrics, such as the correlation coefficient (R²), the cross-validation coefficient (Q² or R²cv), and external validation with a test set of compounds not used in model building. bas.bgresearchgate.net

For example, a QSAR study on organophosphate insecticides used the semi-empirical AM1 method to calculate descriptors and MLR to build a model for their insecticidal activity (-Log LD₅₀). ui.ac.id The resulting model allowed for the in-silico design of new derivatives with potentially higher activity. ui.ac.id Similarly, QSAR models have been developed to predict the toxicity of organophosphorus compounds, using DFT-calculated descriptors and accounting for solvent effects. bas.bg

Table 3: Example of a QSAR Model for Organophosphorus Compounds (Note: This table presents a generalized structure of a QSAR model based on published studies to illustrate the format and components.)

| Model Component | Description |

| Dependent Variable | The biological activity being modeled (e.g., pIC₅₀, -Log LD₅₀). |

| Independent Variables | The calculated molecular descriptors that are correlated with the activity. |

| Model Equation | A mathematical equation of the form: Activity = c₀ + (c₁ × D₁) + (c₂ × D₂) + ... |

| Statistical Metrics | Parameters used to validate the model's robustness and predictive power. |

| R² (Correlation Coefficient) | Measures the goodness of fit (values closer to 1 are better). |

| Q² (Cross-validation R²) | Measures the predictive ability of the model (values > 0.5 are generally considered good). |

| F-test (Fischer's value) | Assesses the statistical significance of the regression model. |

| S (Standard Deviation) | Measures the deviation of the predicted values from the experimental values. |

Trimetaphosphoric Acid in Polymerization and Condensed Phosphate Chemistry

Oligomerization and Polycondensation Pathways

Trimetaphosphoric acid is a component of solid phosphoric acid (SPA) catalysts, which are widely employed in the oligomerization of olefins. acs.orgscispace.comgoogle.com Oligomerization is a process where smaller monomer units (olefins) are converted into short-chain polymers known as oligomers. In this context, SPA catalysts facilitate the conversion of light olefins, such as propylene (B89431) and butene, into larger molecules like nonenes, dodecenes, and other gasoline-range hydrocarbons. acs.orgcatalystzeolite.com The process typically involves contacting an olefin-containing feed with the SPA catalyst at elevated temperatures and pressures. acs.org The acidic nature of the catalyst, derived from the various forms of phosphoric acid including oligomeric and metaphosphoric acids, is crucial for initiating the polymerization reaction. google.com

The general mechanism involves the protonation of the olefin by the acid catalyst to form a carbocation, which then reacts with other olefin molecules to form longer chains. The reaction can be controlled to produce specific oligomers, such as dimers and trimers, by adjusting process conditions. acs.org

This compound and its derivatives can also act as catalysts or reagents in polycondensation reactions. Polycondensation is a type of step-growth polymerization where monomers or oligomers react to form larger polymers with the concurrent elimination of a small molecule, such as water. nih.gov For instance, this compound can be used as a dehydrating agent and catalyst in the synthesis of polyesters and polyamide-imides. google.comepo.org In the production of polyethylene (B3416737) terephthalate (B1205515) (PET), phosphorus compounds, including this compound, are used during the melt polycondensation stage. google.com

Table 1: Conditions for Olefin Oligomerization using Solid Phosphoric Acid (SPA) Catalysts

| Parameter | Value/Range | Source(s) |

|---|---|---|

| Catalyst | Solid Phosphoric Acid (SPA) | acs.orgscispace.com |

| Feedstock | Propylene, Butene | acs.orgcatalystzeolite.com |

| Temperature | 160–180 °C | acs.org |

| Pressure | 3.8 MPa | acs.org |

| Liquid Hourly Space Velocity | 0.5–1.5 h⁻¹ | acs.org |

| Primary Products | Dimers, Trimers, Polymer Gasoline | acs.orgcatalystzeolite.com |

Formation and Interconversion of Cyclic Metaphosphates

Trimetaphosphate is the simplest cyclic metaphosphate, consisting of a six-membered ring of alternating phosphorus and oxygen atoms. wikipedia.org The industrial production of its salt, sodium trimetaphosphate (STMP), is typically achieved by heating sodium dihydrogen phosphate (B84403) (NaH₂PO₄) to temperatures between 500 and 550°C. wikipedia.orgatamanchemicals.com This thermal dehydration process results in the formation of the cyclic trimetaphosphate. Another method involves the thermal reaction of orthophosphoric acid with sodium chloride at around 600°C. wikipedia.orgresearchgate.net Crystalline anhydrous sodium trimetaphosphate can also be obtained by the slow cooling of molten sodium hexametaphosphate (Graham's salt). google.com

A significant pathway for the formation and interconversion of cyclic metaphosphates involves the controlled hydrolysis of cyclic ultraphosphates. researchgate.netacs.org When orthophosphoric acid is condensed with a carbodiimide (B86325) in a non-aqueous solvent, a mixture of cyclic ultraphosphates is formed. researchgate.netacs.org The controlled hydrolysis of this mixture yields a complete series of cyclic metaphosphates, ranging from trimetaphosphate (n=3) to decametaphosphate (n=10). researchgate.netacs.org These can then be separated using techniques like ion-exchange chromatography. researchgate.netacs.org This process demonstrates the interconversion between different ring sizes within the metaphosphate family. In aqueous solutions, particularly in the presence of certain metal ions, larger phosphate rings and chains can degrade, with trimetaphosphate rings often being a predominant and relatively stable species formed. researchgate.netresearchgate.net

Table 2: Formation of Cyclic Metaphosphates from Hydrolysis of Cyclic Ultraphosphates

| Precursor | Reaction Condition | Products | Source(s) |

|---|---|---|---|

| Cyclic Ultraphosphates (from orthophosphoric acid and carbodiimide) | Controlled Hydrolysis | Trimetaphosphate, Tetrametaphosphate, Pentametaphosphate, and higher cyclic metaphosphates (up to decametaphosphate) | researchgate.netacs.orgcolab.ws |

Role in Biopolymer Analog Synthesis

This compound has emerged as a key reagent in the synthesis of biopolymer analogs, particularly in the context of prebiotic chemistry and materials science. It is considered a plausible prebiotic agent for the formation of peptides from amino acids on the early Earth. nih.govnih.govnih.gov Studies have shown that trimetaphosphate can activate amino acids like glycine (B1666218) and alanine, facilitating the formation of peptide bonds under a wide range of temperatures and pH levels, including mild, aqueous conditions. nih.govnih.gov This is significant because it suggests a pathway for the non-enzymatic synthesis of proteins, which are fundamental to life. The activation process is thought to be a precursor to the biological activation of amino acids by ATP. nih.gov

Beyond prebiotic chemistry, this compound and related compounds are used to synthesize poly(alkylene phosphate)s. acs.orgresearchgate.nettandfonline.com These polymers have backbones that mimic those of important biopolymers such as nucleic acids and teichoic acids. researchgate.nettandfonline.com The synthesis of these analogs can be achieved through various methods, including ring-opening polymerization and polyaddition. researchgate.nettandfonline.com For example, the reaction of diepoxides with phosphoric acid can lead to linear polyphosphates that are structurally similar to teichoic acids. tandfonline.comrug.nl These synthetic biopolymer analogs have potential applications as models for studying biopolymers and as materials with specific functions, such as cation-binding agents. researchgate.net

Structural Impact on Polyphosphate Architectures

The cyclic nature of this compound influences the structure of larger polyphosphate chains derived from it. Polyphosphates are polymers composed of tetrahedral PO₄ units linked by sharing oxygen atoms, and they can form linear chains or rings. wikipedia.org Trimetaphosphate can act as a precursor for the synthesis of both linear and other cyclic polyphosphates. wikipedia.orggoogle.com

When long-chain polyphosphates are formed, the presence of cyclic precursors can influence the resulting architecture. For instance, in aqueous solutions, long polyphosphate chains and rings larger than pentametaphosphate can adopt a helical conformation, with three PO₄ tetrahedra per turn of the helix. researchgate.netacs.org The stability and tendency to form specific ring sizes, like the highly favorable trimetaphosphate ring, can be attributed to these conformational preferences in solution. researchgate.net

High molecular weight crystalline polyphosphates, such as Kurrol's salt and Maddrell's salt, are composed of long chains of [PO₃]⁻ monomers. wikipedia.orgwikipedia.org These structures can be formed from precursors like sodium dihydrogen phosphate, which is also the starting material for sodium trimetaphosphate. google.com The conditions of the thermal treatment determine whether cyclic or long-chain structures are predominantly formed. google.comicm.edu.pl The glassy, amorphous polyphosphate known as Graham's salt is a mixture of linear polyphosphates of varying chain lengths, but it also contains small amounts of cyclic phosphates, including trimetaphosphate. wiley.comiupac.org This indicates that the cyclic structure is a fundamental motif that can be incorporated into or exist in equilibrium with linear polyphosphate architectures.

Catalytic Roles and Mechanisms of Trimetaphosphoric Acid and Its Derivatives

Organic Catalysis in Synthetic Transformations

Phosphoric acid derivatives, particularly chiral phosphoric acids (CPAs), have become powerful organocatalysts for a multitude of asymmetric reactions. wikipedia.orgsigmaaldrich.comnih.govscispace.comrsc.org These catalysts, often derived from BINOL (1,1'-bi-2-naphthol) or TADDOL motifs, function as chiral Brønsted acids, activating substrates through hydrogen bonding. wikipedia.org This interaction facilitates a wide array of enantioselective transformations, including:

Reductive Aminations: CPAs catalyze the reduction of imines using Hantzsch esters, yielding enantioenriched amines with low catalyst loadings (often 1-5 mol %) and high selectivity at non-cryogenic temperatures. sigmaaldrich.com

Allylation of Aldehydes: Enantioselective allylation of aldehydes can be achieved under mild conditions using CPA catalysts. sigmaaldrich.com

Friedel-Crafts Alkylation: Functionalized indoles and pyrroles can be synthesized in enantioenriched forms through asymmetric alkylation reactions catalyzed by CPAs. sigmaaldrich.com

Desymmetrization Reactions: Polystyrene-supported, BINOL-derived chiral phosphoric acids have been successfully applied in the desymmetrization of meso-diones to produce enantioenriched cyclohexenones. researchgate.net

Polyphosphoric acid (PPA) serves as a robust catalyst in various organic syntheses, particularly in cyclization and acylation reactions. ccsenet.orgresearchgate.net Its strong dehydrating and acidic properties facilitate intramolecular reactions to form cyclic ketones, which are key intermediates in the synthesis of natural products. ccsenet.orgresearchgate.net For instance, PPA has been instrumental in the synthesis of (±)-desoxypodocarpic acid and the sesquiterpene lacinilene C methyl ether through the cyclization of carboxylic acids. ccsenet.orgresearchgate.net

Table 1: Applications of Phosphoric Acid Derivatives in Organic Catalysis

| Catalyst Type | Reaction | Substrates | Products | Key Features |

|---|---|---|---|---|

| Chiral Phosphoric Acids (CPAs) | Asymmetric Reductive Amination | Imines, Hantzsch esters | Enantioenriched amines | Low catalyst loading, high enantioselectivity. sigmaaldrich.com |

| Chiral Phosphoric Acids (CPAs) | Asymmetric Allylation | Aldehydes | Enantioenriched homoallylic alcohols | Mild reaction conditions. sigmaaldrich.com |

| Chiral Phosphoric Acids (CPAs) | Asymmetric Friedel-Crafts Alkylation | Indoles/Pyrroles, electrophiles | Enantioenriched functionalized heterocycles | High enantioselectivity. sigmaaldrich.com |

| Polyphosphoric Acid (PPA) | Intramolecular Cyclization | Carboxylic acids | Cyclic ketones | Strong dehydrating agent, useful in natural product synthesis. ccsenet.orgresearchgate.net |

| Polystyrene-supported CPA | Desymmetrization | meso-diones | Enantioenriched cyclohexenones | Recyclable catalyst. researchgate.net |

Metal-Ion Complexation and Catalysis

The catalytic activity of trimetaphosphoric acid and its derivatives can be significantly influenced by the presence of metal ions. Metal ions can act as co-catalysts, enhancing the rate of phosphoryl group transfer reactions. For example, the hydrolysis of adenosine (B11128) triphosphate (ATP) is catalyzed by various divalent metal cations, which act as a binding site for ATP and facilitate the phosphoryl transfer process. asianpubs.org The catalytic activity in these systems often follows the order Zn(II) > Ca(II) > Cd(II) > Mg(II). asianpubs.org

In the context of prebiotic chemistry, metal ions like Ni(II) have been shown to play a role in the trimetaphosphate-mediated phosphorylation of nucleosides. nih.gov The complexation of the metal ion with the nucleoside and the phosphate (B84403) source can facilitate the reaction, leading to the formation of nucleoside monophosphates. Furthermore, the synthesis of mixed metal phosphonates demonstrates the ability of phosphonic acids to form complexes with a variety of metal ions, leading to materials with potential applications in catalysis and ion exchange. mdpi.com The choice of the metal ion can influence the dimensionality of the resulting structure and the degree of protonation of the phosphonate (B1237965) groups. mdpi.com

The catalytic effect of metal ions is not always positive. For instance, Fe(III) and Al(III) have been found to inhibit the hydrolysis of certain thiolphosphates, while Cu(II) significantly increases the hydrolysis rate for specific substrates. psu.edu This highlights the specific nature of metal ion catalysis in phosphoryl transfer reactions.

Table 2: Influence of Metal Ions on Phosphate-related Catalysis

| Metal Ion | System | Role of Metal Ion | Outcome |

|---|---|---|---|

| Zn(II), Ca(II), Cd(II), Mg(II) | ATP Hydrolysis | Acts as a binding site for ATP, facilitating phosphoryl transfer. asianpubs.org | Enhanced hydrolysis rate. |

| Ni(II) | Trimetaphosphate-mediated nucleoside phosphorylation | Facilitates the phosphorylation reaction. nih.gov | Formation of nucleoside monophosphates. |

| Various (Ag(I), Ca(II), Co(II), Ni(II), Ln(III)) | Mixed Metal Phosphonate Synthesis | Influences structural dimensionality and protonation. mdpi.com | Formation of diverse coordination polymers. |

| Cu(II) | Hydrolysis of cysteamine-S-phosphate | Increases the rate of hydrolysis. psu.edu | Catalytic enhancement. |

| Fe(III), Al(III) | Hydrolysis of thiolphosphates | Inhibit the rate of hydrolysis. psu.edu | Catalytic inhibition. |

Prebiotic Catalysis and Polymerization

Trimetaphosphate (P3m) is considered a plausible phosphorus source under prebiotic conditions and plays a crucial role in the phosphorylation and polymerization of biomolecules. nih.govresearchgate.netfrontiersin.org It is a water-soluble phosphate that can be formed under volcanic conditions. frontiersin.org

P3m has been shown to effectively phosphorylate nucleosides in aqueous solutions, a critical step towards the formation of nucleic acids. nih.gov This reaction can occur at elevated temperatures and a high pH, yielding nucleoside 5'-monophosphates. nih.gov More recently, it has been demonstrated that trimetaphosphate can directly phosphorylate 3'-amino-TNA (threose nucleic acid) nucleosides in water under mild conditions to form nucleoside triphosphates (NTPs), a feat not easily achievable for canonical nucleosides. researchgate.netucl.ac.uk

Furthermore, trimetaphosphate is a key activator for the prebiotic synthesis of peptides from amino acids in aqueous environments. researchgate.netnih.govnih.gov It enables peptide bond formation over a wide range of temperatures and pH levels, including ambient temperatures and neutral pH. nih.govnih.gov The mechanism in alkaline solutions involves the nucleophilic attack of the amino group on the phosphorus atom of trimetaphosphate, leading to the formation of an N-triphosphoramidate and a subsequent cyclic mixed anhydride (B1165640) intermediate, which then reacts with another amino acid to form a dipeptide. nih.gov This catalytic activity of trimetaphosphate is significant as it provides a pathway for the formation of biopolymers in plausible early Earth environments. researchgate.net

Table 3: Role of Trimetaphosphate in Prebiotic Chemistry

| Process | Substrates | Product(s) | Conditions | Mechanism |

|---|---|---|---|---|

| Nucleoside Phosphorylation | Nucleosides, Trimetaphosphate | Nucleoside monophosphates | High pH, high temperature. nih.gov | Nucleophilic attack of hydroxyl group on phosphorus. |

| Nucleoside Triphosphorylation | 3'-amino-TNA nucleosides, Trimetaphosphate | Nucleoside triphosphates (NTPs) | Aqueous, mild conditions. researchgate.netucl.ac.uk | Direct phosphorylation. |

| Peptide Synthesis | Amino acids, Trimetaphosphate | Peptides | Wide range of temperature and pH. nih.govnih.gov | Formation of an N-triphosphoramidate and a cyclic mixed anhydride intermediate. nih.gov |

Heterogeneous Catalysis (e.g., Supported Phosphoric Acid Systems)

Supported phosphoric acid systems are a cornerstone of heterogeneous catalysis, particularly in industrial processes. google.comstanford.edu Solid phosphoric acid (SPA) catalysts are typically prepared by calcining a mixture of phosphoric acids with a siliceous support material like diatomaceous earth or kaolin. google.com The active catalytic component is often a liquid layer of phosphoric acids on solid silicon phosphates. google.com These catalysts are used in a variety of acid-catalyzed reactions.

Modifications of support materials with phosphoric acid can tune the catalytic properties for specific reactions. For example, modifying γ-Al2O3 with phosphoric acid has been shown to enhance the catalytic performance for the dehydration of ethanol (B145695) to diethyl ether. bcrec.id The addition of phosphoric acid can alter the surface acidity of the catalyst, favoring the desired reaction pathway. bcrec.id

Furthermore, chiral phosphoric acids can be immobilized on solid supports, such as polystyrene, to create recyclable heterogeneous catalysts. researchgate.net These supported catalysts have demonstrated effectiveness in asymmetric reactions, such as the desymmetrization of meso-diones, combining the advantages of enantioselective catalysis with the ease of separation and reuse of a heterogeneous catalyst. researchgate.net The development of such supported systems is a key area of research aimed at creating more sustainable and efficient catalytic processes.

Table 4: Examples of Supported Phosphoric Acid Catalysts

| Catalyst System | Support Material | Application | Key Features |

|---|---|---|---|

| Solid Phosphoric Acid (SPA) | Siliceous materials (e.g., diatomaceous earth) | Various acid-catalyzed reactions | Industrially relevant, active component is a liquid phosphoric acid layer. google.com |

| H3PO4-modified γ-Al2O3 | γ-Alumina | Ethanol dehydration to diethyl ether | Modifies surface acidity, enhances selectivity. bcrec.id |

| Polystyrene-supported Chiral Phosphoric Acid | Polystyrene | Asymmetric desymmetrization of meso-diones | Recyclable, combines enantioselectivity with heterogeneity. researchgate.net |

Advanced Research Applications of Trimetaphosphoric Acid in Chemical Science

Biochemical Reaction Pathways and Mechanistic Probes

Trimetaphosphoric acid and its salts, particularly cyclic trimetaphosphate (cTmp), have proven to be instrumental in elucidating and mimicking biochemical processes. These compounds serve as potent phosphorylating agents and activators, enabling key transformations in the synthesis of fundamental biological molecules.

The synthesis of nucleotides, the building blocks of nucleic acids, is a fundamental process in molecular biology. This compound has been identified as a key reagent in the phosphorylation of nucleosides to form nucleoside triphosphates (NTPs), the high-energy precursors required for RNA synthesis. This is particularly significant in the context of prebiotic chemistry, where simple and efficient pathways to these essential molecules are sought.

Research has demonstrated that cyclic trimetaphosphate can effectively triphosphorylate nucleosides in aqueous solutions under mild conditions. nih.gov This reaction is often facilitated by the presence of divalent metal ions, such as Mg²⁺, which can accelerate the process. sigmaaldrich.com The ability to generate NTPs from nucleosides using a simple inorganic reagent like trimetaphosphate provides a plausible route for the abiotic formation of these crucial biomolecules on the early Earth.

Furthermore, the NTPs synthesized using trimetaphosphate have been shown to be viable substrates for enzymatic RNA synthesis. Studies have successfully utilized these NTPs in in vitro transcription reactions catalyzed by enzymes like T7 RNA polymerase to produce RNA strands. chemrxiv.org This demonstrates a direct link between a simple prebiotic phosphorylating agent and the enzymatic synthesis of functional nucleic acids, a cornerstone of the "RNA world" hypothesis.

The efficiency of trimetaphosphate-mediated nucleoside phosphorylation is influenced by factors such as pH and the presence of catalysts. For instance, the reaction of adenosine (B11128) with cyclic trimetaphosphate to form ATP shows a linear dependence on pH and the concentration of Mg²⁺. chemrxiv.org

Table 1: Conditions for Trimetaphosphate-Mediated Nucleoside Triphosphorylation

| Nucleoside | Trimetaphosphate Concentration | Catalyst | pH | Temperature (°C) | Yield/Observation |

| Adenosine, Guanosine, Uridine, Cytidine | 10 mM | 50 mM MgCl₂ | 9.0 | 40 | Sufficient rNTP production for T7 RNA polymerase activity. chemrxiv.org |

| 3′-amino-TNA nucleosides | 6 equivalents | 6 equivalents MgCl₂ | 9.0 | Not specified | Formation of nucleoside triphosphate observed. nih.gov |

| Adenosine | 10 mM | 150 mM MgCl₂ | 9.0 | 40 | Standard condition for ATP synthesis rate determination. chemrxiv.org |

This table is generated based on data from the text and is for illustrative purposes.

While the predominant modern method for chemical oligonucleotide synthesis is the phosphoramidite method, which utilizes different activated nucleotide monomers, the role of this compound in producing the fundamental NTP precursors for enzymatic synthesis highlights its importance in advanced biochemical research.

The formation of peptides from amino acids is a central process in the origin of life. This compound has been identified as a potent activating agent for prebiotic peptide synthesis. It facilitates the formation of peptide bonds between amino acids under conditions plausible for the early Earth, thereby overcoming the thermodynamic barrier for this condensation reaction in an aqueous environment.

Studies have shown that in the presence of trimetaphosphate, peptide synthesis can occur over a broad range of temperatures and pH levels, including ambient temperatures and neutral pH. wikipedia.org This is a significant expansion of the conditions under which peptides could have formed, as synthesis in the absence of such an activator often requires harsh conditions like high temperatures or extreme pH. wikipedia.org

The mechanism of activation by trimetaphosphate in an alkaline environment involves a two-step process. Initially, the amino group of an amino acid attacks the trimetaphosphate, leading to the formation of an N-triphosphoramidate. This is followed by the formation of a five-membered cyclic mixed anhydride (B1165640), which then reacts with another amino acid to form a dipeptide. nih.gov In acidic aqueous environments, trimetaphosphate can react with amino acids to cause O-phosphorylation. nih.gov

Research has demonstrated the formation of various dipeptides and even longer peptides, such as tetramers and hexamers of glycine (B1666218), in the presence of trimetaphosphate. nih.gov The yield of these peptides is influenced by factors like pH, with different optimal pH ranges observed for different reaction conditions.

Table 2: Trimetaphosphate-Activated Prebiotic Peptide Synthesis

| Amino Acids | Temperature Range (°C) | pH Range | Key Findings |

| Glycine, Alanine | 0–100 | 1–12 | Peptide formation enhanced across a wide range of pH and at low temperatures in bulk water. wikipedia.org |

| Glycine | 38 | 4.0–9.0 | Formation of glycine tetramer and hexamer detected, with the highest yield around pH 7. nih.gov |

| Glycine, Alanine | Ambient | Neutral | Peptides arose under mild conditions in water. wikipedia.org |

This table is generated based on data from the text and is for illustrative purposes.

The ability of this compound to activate amino acids for peptide synthesis under a variety of mild conditions strongly supports its potential role as a key player in the chemical evolution that led to the first proteins.

Biomineralization is the process by which living organisms produce minerals, often with complex and hierarchical structures. Understanding these processes is crucial for developing new materials with advanced properties. In this area of research, this compound, in the form of its salt sodium trimetaphosphate (STMP), is utilized as a biomimetic analog for matrix phosphoproteins.

In the context of dentin remineralization, STMP has been shown to effectively mimic the function of phosphoproteins in guiding the deposition of apatite crystals within the collagen matrix of demineralized dentin. The phosphate (B84403) groups of STMP immobilized on collagen fibrils are thought to attract calcium ions through electrostatic interactions, thereby directing the nucleation of apatite within the gap zones of the collagen fibrils.

This biomimetic approach has shown promise in remineralizing artificial carious lesions. By using STMP in conjunction with a simulated body fluid, researchers have been able to achieve intrafibrillar deposition of nanoapatite, effectively repairing the demineralized tissue. This method holds potential for the development of novel treatments for dental caries.

Materials Science and Engineering Applications

The reactivity of this compound extends beyond biochemical systems into the realm of materials science and engineering. Its ability to interact with and modify inorganic and polymeric materials has led to its application as a modifier for inorganic binders and as a crosslinking agent for polymers.

In the field of inorganic binders, such as cements and foundry binders, controlling the setting time and enhancing early-age strength are critical for many applications. This compound and its salts have been investigated as additives to modify these properties.

In Portland cement compositions, the use of sodium trimetaphosphate (STMP) in combination with alkali metal citrates has been shown to enhance early strength and shorten the setting times. almacgroup.com This is particularly effective in cements with a high content of tetracalcium aluminum iron oxide (C₄AF). almacgroup.com The mechanism is believed to involve the rapid formation of ettringite and other hydrates of calcium aluminate and/or calcium phosphate compounds, which imparts rapid setting and rigidity to the mixture. almacgroup.com

In the context of foundry binder systems, this compound is listed as a component of the phosphoric acid solution used to create an acid phosphate binder. trilinkbiotech.com These inorganic binder systems are designed to provide appropriate work time, strip time, and strength for creating molds and cores for metal casting. trilinkbiotech.com

The interaction of phosphates with cementitious materials can be complex. In some cases, phosphates can act as retarders, delaying the hydration of cement. This effect is attributed to the precipitation of calcium phosphates on the surface of cement grains, which forms a layer that reduces the flow of ions and water, thereby slowing down the hydration process. researchgate.net However, in specific formulations, such as those mentioned with high C₄AF content, trimetaphosphates can act as accelerators.

This compound, primarily as sodium trimetaphosphate (STMP), is an effective and non-toxic crosslinking agent for various polymeric systems, particularly polysaccharides. Crosslinking enhances the mechanical properties, stability, and other functional characteristics of polymers.

STMP has been successfully used to crosslink starch, a widely available biopolymer. The crosslinking process improves the stability of starch films in water and at low pH, and it increases their resistance to heat and shear. This makes STMP-crosslinked starch a promising material for applications such as biodegradable packaging.

Another important application is the crosslinking of hyaluronic acid, a biopolymer with numerous biomedical uses. Crosslinking hyaluronic acid with STMP under alkaline aqueous conditions allows for the production of films and hydrogels with controlled properties. These materials can be designed for applications such as coatings for solid dosage forms in the pharmaceutical industry.

The mechanism of crosslinking with STMP involves the reaction of the phosphate groups with the hydroxyl groups present on the polymer chains, forming phosphate ester bridges between them. This creates a three-dimensional network structure that imparts the desired properties to the material.

Table 3: Polymeric Systems Crosslinked with Sodium Trimetaphosphate (STMP)

| Polymer | Application of Crosslinked Material | Improved Properties |

| Starch | Biodegradable films, food packaging | Improved stability to water and heat, resistance at low pH, enhanced mechanical properties. |

| Hyaluronic Acid | Film coating for solid dosage forms | Controlled hydration and permeation properties. |

This table is generated based on data from the text and is for illustrative purposes.

The use of this compound as a crosslinking agent offers a safe and effective method for modifying the properties of a wide range of polymers, opening up new possibilities for their application in various industries.

Glass and Ceramic Composition Modification

This compound serves as a significant source of phosphorus pentoxide (P₂O₅), a key component in the formulation of specialty glasses and ceramics. Its role is particularly notable in modifying the properties of these materials, such as lowering melting temperatures and enhancing bioactivity.

In the fabrication of glass-ceramics, the addition of phosphate compounds can significantly influence the sintering process and the final microstructure. This compound, upon heating, decomposes to provide P₂O₅ which acts as a fluxing agent. woodfireceramic.comresearchgate.net Fluxing agents lower the melting point of the raw materials, enabling sintering to occur at lower temperatures, which is both energy-efficient and can prevent unwanted phase transformations. google.com The incorporation of P₂O₅ from sources like this compound can lead to the formation of a glassy phase that facilitates the densification of the ceramic body at reduced temperatures. conicet.gov.ar

Research into bioactive glasses has shown that the choice of phosphate precursor affects the material's final properties. For instance, using an inorganic phosphate source can lead to a higher surface area and a more amorphous final product compared to organic phosphate precursors. researchgate.net This increased surface area and amorphous nature can enhance the bioactivity of the glass, which is crucial for applications in bone regeneration. nih.govnih.gov The presence of phosphate groups on the surface of bioactive glasses is critical for the formation of a hydroxyapatite layer, which enables the material to bond with bone tissue. nih.gov The degradation rate of these glasses, which is important for their application in tissue engineering, is also influenced by their phosphate content. mdpi.com

Table 1: Effect of Phosphate Additives on Glass and Ceramic Properties

| Property | Effect of Phosphate Addition |

|---|---|

| Sintering Temperature | Reduction |

| Bioactivity | Enhancement |

| Surface Area | Potential Increase |

| Crystallinity | Can be controlled to produce amorphous or crystalline phases |

Surface Functionalization of Inorganic Substrates

The modification of the surfaces of inorganic substrates is crucial for a wide range of applications, including catalysis, electronics, and biomedical devices. This compound can be utilized as a precursor for the surface functionalization of materials such as metal oxides. This is often achieved by creating a layer of phosphonic acids on the substrate surface. mdpi.comresearchgate.net

Phosphonic acids are known to form strong, hydrolytically stable bonds with metal oxide surfaces. mdpi.com The process typically involves the condensation reaction between the hydroxyl groups on the metal oxide surface and the phosphonic acid, resulting in the formation of M-O-P bonds (where M is the metal). researchgate.net This creates a durable organic layer that can be tailored to impart specific properties to the substrate, such as hydrophobicity or biocompatibility.

This compound can be hydrolyzed to form phosphoric acid, which can then be used to create a phosphate layer on the substrate. This phosphate layer can serve as an anchor for the subsequent attachment of other organic molecules. mdpi.comnih.gov The functionalization of mesoporous silica, for example, can be achieved through post-synthetic modification where the surface hydroxyl groups are reacted with organosilanes containing desired functional groups. ucsb.eduresearchgate.net A similar approach can be envisioned using this compound to introduce phosphate functionalities.

The research in this area focuses on controlling the density and orientation of the functional groups on the surface to achieve desired properties. The ability of phosphonic acids to form self-assembled monolayers (SAMs) on various metal oxides makes them particularly attractive for creating well-defined and stable surface modifications. mdpi.com

Environmental Chemistry Research

This compound and its derivatives are being investigated for their potential roles in addressing environmental challenges, particularly in the areas of phosphate sequestration and the sustainable use of phosphorus resources.

Phosphate Sequestration and Remediation Strategies

The removal of heavy metals from industrial wastewater is a significant environmental concern. arabjchem.orgnih.gov One promising approach involves the use of phosphate-based materials to sequester toxic metal ions. watertreatment-chemicals.comekb.eg this compound can serve as a soluble source of phosphate ions for this purpose. When introduced into wastewater containing heavy metal ions, the trimetaphosphate can hydrolyze to form orthophosphate ions (PO₄³⁻). These orthophosphate ions then react with heavy metal cations (e.g., Pb²⁺, Cd²⁺, Cu²⁺) to form insoluble metal phosphate precipitates. arabjchem.org

This precipitation process effectively removes the heavy metals from the aqueous phase. researchgate.net The efficiency of this method depends on factors such as pH and the concentration of both the phosphate and the metal ions. ekb.eg The resulting metal phosphate precipitates are generally stable and can be separated from the water through filtration or sedimentation.

Research has demonstrated the effectiveness of various phosphate sources in heavy metal removal. The use of phosphate-based adsorbents has also been explored, where the high affinity of phosphate groups for metal ions is utilized to bind them to a solid support. researchgate.net

Table 2: Heavy Metal Removal from Wastewater using Phosphate Precipitation